molecular formula C21H15N3O2 B14593685 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde CAS No. 61289-64-3

2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde

Cat. No.: B14593685
CAS No.: 61289-64-3
M. Wt: 341.4 g/mol
InChI Key: XGDFJWFYLHKMQC-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is a complex organic compound that features both indole and perimidine moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while perimidine is a fused heterocyclic compound known for its diverse biological activities. The combination of these two structures in a single molecule makes this compound a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as o-phenylenediamine and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding dialcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The exact mechanism of action of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is not well-documented. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its indole and perimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in the observed biological effects.

Comparison with Similar Compounds

Properties

CAS No.

61289-64-3

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2H-perimidine-1,3-dicarbaldehyde

InChI

InChI=1S/C21H15N3O2/c25-12-23-18-9-3-5-14-6-4-10-19(20(14)18)24(13-26)21(23)16-11-22-17-8-2-1-7-15(16)17/h1-13,21-22H

InChI Key

XGDFJWFYLHKMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3N(C4=CC=CC5=C4C(=CC=C5)N3C=O)C=O

Origin of Product

United States

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